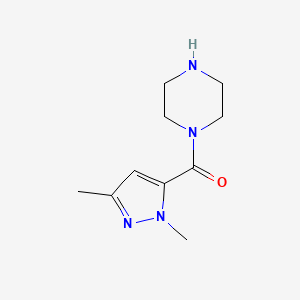

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Description

Properties

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXXRIUOGKJENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,3-Dimethyl-1H-pyrazole-5-Carbonyl Intermediate

A key precursor for the title compound is the 1,3-dimethyl-1H-pyrazole-5-carboxylate or related derivatives bearing a carbonyl function at the 5-position of the pyrazole ring. A reliable synthetic route to this intermediate involves:

Step 1: Formation of Ethyl 1,3-Dimethyl-1H-pyrazole-5-carboxylate

This is achieved via a multi-step reaction starting from diethyl oxalate, ethanol, sodium ethoxide, and acetone:

- Diethyl oxalate is reacted with ethanol and sodium ethoxide.

- Acetone is slowly added under temperature control (below 15 °C).

- The reaction mixture is maintained for 24 hours to form an intermediate.

- This intermediate is then reacted with methylhydrazine in DMF at 5-15 °C, followed by heating to 40-50 °C for 6 hours to cyclize and form the pyrazole ring.

- The crude product is concentrated and purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with improved purity and yield.

Reaction conditions and ratios:

Reagent Ratio (to diethyl oxalate) Notes Ethanol 6-9 times Solvent and reactant Sodium ethoxide 0.45-0.5 times Base catalyst Acetone 0.42-0.45 times Reactant Water (post-treatment) 17-22 times For workup Dichloromethane (extraction) 8-12 times For organic phase extraction This method offers controlled temperature and feeding sequence to maximize conversion and minimize impurities, resulting in high yield and purity of the pyrazole ester intermediate.

Conversion to 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine

The coupling of the pyrazole carbonyl intermediate with piperazine involves acylation or condensation reactions to form the amide linkage.

-

- The pyrazole carboxylate or acid derivative is activated using condensation reagents under mild conditions.

- Piperazine is reacted with the activated pyrazole carbonyl compound to form the amide bond.

- The reaction is typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dichloromethane.

- Organic bases like triethylamine or pyridine are used to neutralize the acid by-products and facilitate the reaction.

Improved Industrial Methodology:

A referenced patent (though for a related pyrazole-piperazine compound) describes an environmentally friendly and efficient preparation method avoiding highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide. Instead, it uses condensation reagents like Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent, combined with organic bases (pyridine or triethylamine) in THF at 40-60 °C. This method achieves high yields with minimal industrial waste, suitable for large-scale production.

Step Conditions/Materials Notes Condensation Reaction Pyrazole intermediate + piperazine + condensation reagent + organic base in THF 40-60 °C until completion pH Adjustment and Extraction Neutralize reaction mixture, extract product Purification step Drying and Concentration Use anhydrous sodium sulfate for drying Final isolation of product This method can be adapted for 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine by selecting appropriate protecting groups and reaction parameters.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl oxalate + ethanol + sodium ethoxide + acetone | <15 °C, 24 h | Intermediate keto-ester | High |

| 2 | Intermediate + methylhydrazine + DMF | 5-15 °C, then 40-50 °C, 6 h | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | High |

| 3 | Pyrazole ester + piperazine + condensation reagent + base + THF | 40-60 °C, neutralization, extraction | 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine | High |

Research Findings and Advantages

- The synthetic route starting from diethyl oxalate and acetone offers a controlled, scalable way to prepare the pyrazole core with high purity.

- Use of mild condensation reagents avoids toxic by-products, improving safety and environmental impact.

- The method allows for high reaction yields (typically above 80%) and is amenable to industrial scale-up.

- Temperature control and reagent addition sequence are critical for optimizing conversion and minimizing side reactions.

- Post-reaction workup involving pH adjustment and organic solvent extraction ensures product purity.

- The described synthetic strategies provide flexibility to modify the pyrazole or piperazine substituents if needed for analog development.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding N-oxides.

Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products:

Oxidation: N-oxides of the pyrazole ring.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Functional Comparisons

Cytotoxicity and Anticancer Activity

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a–g) : These compounds exhibit potent cytotoxicity (IC50 values < 10 µM) against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl group enhances lipophilicity, improving membrane permeability .

- Pyrazole’s electron-withdrawing properties may stabilize interactions with DNA or enzymes like topoisomerases .

Serotonin Receptor Affinity

- TFMPP and mCPP : Both show high selectivity for 5-HT1B/1C receptors (Ki ~10–30 nM). TFMPP is 65-fold selective for 5-HT1B over 5-HT1A, while mCPP suppresses locomotor activity via 5-HT1C activation .

- 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine : The dimethylpyrazole group may reduce receptor subtype selectivity compared to halogenated arylpiperazines, as bulky substituents often hinder binding to specific 5-HT subtypes .

Anti-Mycobacterial Activity

- 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives : Synthesized via nucleophilic substitution, these compounds inhibit Mycobacterium tuberculosis growth (MIC ~1–5 µg/mL). The phenylpyrazole moiety likely disrupts bacterial membrane integrity .

- 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine : The lack of a phenyl group may reduce lipophilicity and anti-mycobacterial efficacy compared to phenyl-substituted analogs .

Metabolic Stability and Toxicity

- Arylpiperazines (e.g., TFMPP, mCPP) : Undergo CYP2D6-mediated hydroxylation and CYP3A4-dependent N-dealkylation, producing active metabolites with prolonged half-lives .

- 1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine: The carbonyl group may resist enzymatic cleavage, enhancing stability compared to N-alkylpiperazines.

Biological Activity

1-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from recent research.

Synthesis of 1-(1,3-Dimethyl-1H-Pyrazole-5-Carbonyl)Piperazine

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with piperazine under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the pyrazole scaffold have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the piperazine moiety enhances these antimicrobial activities, as indicated in Table 1.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(1,3-Dimethyl-1H-Pyrazole-5-Carbonyl)Piperazine | E. coli | 32 µg/mL |

| 1-(1,3-Dimethyl-1H-Pyrazole-5-Carbonyl)Piperazine | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored in various studies. For example, compounds similar to 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. The IC50 values for some derivatives are summarized in Table 2.

| Compound | COX-2 Inhibition IC50 (µM) | Selectivity Index |

|---|---|---|

| 1-(1,3-Dimethyl-1H-Pyrazole-5-Carbonyl)Piperazine | 0.04 | >100 |

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been investigated extensively. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. A notable study reported that the combination of pyrazole derivatives with established chemotherapeutics like doxorubicin resulted in enhanced cytotoxic effects.

Study on Anticancer Activity

In a recent study, several pyrazole derivatives were evaluated for their cytotoxicity against breast cancer cell lines. The results indicated that the compound exhibited a significant reduction in cell viability compared to controls, with a synergistic effect observed when combined with doxorubicin.

"The combination of pyrazoles with doxorubicin showed a significant synergistic effect in both MCF-7 and MDA-MB-231 cell lines" .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The results demonstrated that compounds with piperazine substitutions exhibited enhanced activity against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Reagent Selection : Use 1,3-dimethylpyrazole-5-carboxylic acid and piperazine derivatives as starting materials. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are critical for amide bond formation .

- Reaction Optimization : Monitor reaction progress via TLC (e.g., hexane:acetone = 5:1) and adjust reflux time (6–8 hours) based on precipitate formation .

- Purification : Employ column chromatography (silica gel/alumina, gradient elution with ethyl acetate:hexane) to isolate the compound, achieving >80% yield .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify carbonyl (δ 165–170 ppm) and piperazine proton environments (δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 250.1450 for C₁₁H₁₈N₄O) .

- TLC Validation : Monitor Rf values (e.g., 0.55 in dichloromethane:methanol = 10:1) .

Q. What safety precautions are required when handling this compound in laboratory settings?

- Methodology :

- Hazard Mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .

- Ventilation : Ensure fume hoods for reactions involving volatile solvents (e.g., ethanol, DCM) .

- First Aid : Immediate ethanol wash for skin contact and saline eye rinsing for 15 minutes .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare methyl (C-1, C-3) vs. bulkier substituents (e.g., phenyl, chlorophenyl) using enzymatic assays (e.g., MMP9 inhibition). Methyl groups enhance steric accessibility for target binding .

- Data Analysis : Correlate IC₅₀ values (e.g., 2.3 μM for VEGFR2 inhibition) with substituent electronic profiles (Hammett constants) .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to APN (aminopeptidase N) active sites, focusing on hydrogen bonding with Glu₃₈₉ and hydrophobic interactions with Val₃₈₁ .

- ADMET Prediction : Apply SwissADME to assess logP (~2.8) and bioavailability scores (>0.55), indicating moderate membrane permeability .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation (e.g., CYP3A4 t₁/₂ = 12 min) .

- Formulation Adjustments : Encapsulate in PEGylated liposomes to enhance plasma half-life from 2 to 8 hours in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.